molecular formula C22H21Cl2N3O4 B6048127 4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide

4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide

Cat. No.: B6048127
M. Wt: 462.3 g/mol
InChI Key: GWIOMBGGMQURQL-UHFFFAOYSA-N
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Description

4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the necessary functional groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets 4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide apart is its unique combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can make it particularly valuable for certain applications in research and industry .

Properties

IUPAC Name

4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O4/c1-22(2)10-17(28)20(18(29)11-22)27-26-16-8-14(24)15(9-19(16)31-3)25-21(30)12-4-6-13(23)7-5-12/h4-9,28H,10-11H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIOMBGGMQURQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)N=NC2=C(C=C(C(=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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